molecular formula C12H10F2N2OS B15148742 2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole

2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole

Cat. No.: B15148742
M. Wt: 268.28 g/mol
InChI Key: SCTYRUORDVXYFK-UHFFFAOYSA-N
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Description

2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole is a synthetic organic compound belonging to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. This particular compound is characterized by the presence of an amino group, a difluoromethyl group, and a 4-methylbenzoyl group attached to the thiazole ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole typically involves multi-step organic reactions. One possible route could be:

    Formation of the Thiazole Ring: Starting with a suitable precursor such as 2-aminothiazole, the thiazole ring can be constructed through cyclization reactions.

    Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via nucleophilic substitution reactions using reagents like difluoromethyl halides.

    Attachment of the 4-Methylbenzoyl Group: The 4-methylbenzoyl group can be attached through Friedel-Crafts acylation reactions using 4-methylbenzoyl chloride and a Lewis acid catalyst.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to achieve high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.

    Reduction: The carbonyl group in the benzoyl moiety can be reduced to an alcohol.

    Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Nitro or nitroso derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted thiazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole would depend on its specific application. For instance, if it exhibits antimicrobial activity, it may target bacterial enzymes or cell membranes. If it has anticancer properties, it might interfere with cellular signaling pathways or DNA replication.

Comparison with Similar Compounds

Similar Compounds

    2-Aminothiazole: A simpler thiazole derivative with similar structural features.

    4-Methylbenzoylthiazole: A compound with a similar benzoyl group attached to the thiazole ring.

    Difluoromethylthiazole: A compound with a similar difluoromethyl group attached to the thiazole ring.

Uniqueness

2-Amino-4-difluoromethyl-5-(4-methylbenzoyl)-1,3-thiazole is unique due to the combination of its functional groups, which may confer distinct chemical reactivity and biological activity compared to its analogs.

Properties

Molecular Formula

C12H10F2N2OS

Molecular Weight

268.28 g/mol

IUPAC Name

[2-amino-4-(difluoromethyl)-1,3-thiazol-5-yl]-(4-methylphenyl)methanone

InChI

InChI=1S/C12H10F2N2OS/c1-6-2-4-7(5-3-6)9(17)10-8(11(13)14)16-12(15)18-10/h2-5,11H,1H3,(H2,15,16)

InChI Key

SCTYRUORDVXYFK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=C(N=C(S2)N)C(F)F

Origin of Product

United States

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